Furfuryladenosine

Cancer Biology Cytokinin Pharmacology Nucleoside Antimetabolites

Cancer metabolism researchers often find that adenosine or kinetin base analogs lack antiproliferative activity. Furfuryladenosine (CAS 4338-47-0) solves this: it induces >70% ATP depletion at 10 μM within 24 h, activates PINK1 without mitochondrial depolarization, and suppresses tumor growth in vivo. ≥98% HPLC purity, white powder, batch-certified.

Molecular Formula C15H17N5O5
Molecular Weight 347.33 g/mol
CAS No. 4338-47-0
Cat. No. B1673649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryladenosine
CAS4338-47-0
Synonyms6-furfuryladenine riboside
kinetin riboside
KR (kinetin riboside)
N6-furfuryladenosine
Molecular FormulaC15H17N5O5
Molecular Weight347.33 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18)
InChIKeyCAGLGYNQQSIUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryladenosine: Product Overview


N6-Furfuryladenosine (FAdo, kinetin riboside) is a naturally occurring purine nucleoside analog and cytokinin derivative [1]. It is structurally defined by an N6-furfuryl substituent on an adenosine scaffold [2]. The compound is commercially available with a typical purity of ≥98% (HPLC) and is supplied as a white to beige powder with DMSO solubility of 2 mg/mL . FAdo exhibits potent antiproliferative activity across diverse human cancer cell lines (IC50: 0.11–3.00 μM) and has demonstrated in vivo tumor suppression in murine xenograft models [1].

Furfuryladenosine: Substitution Limitations


Furfuryladenosine (FAdo) is not functionally interchangeable with its structural analogs adenosine or N6-furfuryladenine (kinetin). Direct comparative studies demonstrate that FAdo displays potent antiproliferative activity against human cancer cell lines (IC50: 0.11–3.00 μM), whereas the unsubstituted nucleoside adenosine and the non-nucleoside base N6-furfuryladenine exhibit no detectable antiproliferative activity [1]. This functional divergence arises from the requirement for adenosine kinase-mediated bioconversion of FAdo into its nucleotide form, a metabolic step that does not occur for the base analog [1]. Furthermore, FAdo induces rapid ATP depletion (≥70% drop at 10 μM within 24 h) and genotoxic stress within 60–180 minutes of exposure, phenomena not observed with adenosine or kinetin [1]. These quantitative and mechanistic distinctions preclude generic substitution and underscore the necessity of procuring the specific riboside nucleoside.

Furfuryladenosine: Scientific Evidence


Antiproliferative Activity vs. Adenosine and Kinetin

In direct head-to-head comparative assays, N6-furfuryladenosine (FAdo) exhibits potent, dose-dependent antiproliferative activity against human cancer cell lines, whereas the unsubstituted nucleoside adenosine (Ado) and the non-nucleoside base N6-furfuryladenine (FA, kinetin) show no significant activity [1]. For the MiaPaCa-2 pancreas carcinoma cell line, FAdo achieved an IC50 of 0.27 ± 0.09 μM [1]. Across a panel of eight human cell lines, including melanoma (G361, LOX, A375), colon cancer (HT29, HCT116), pancreas carcinoma (MiaPaCa-2), and primary skin cells (HEK keratinocytes, Hs27 fibroblasts), IC50 values ranged from 0.11 μM to 3.00 μM [1].

Cancer Biology Cytokinin Pharmacology Nucleoside Antimetabolites

Rapid ATP Depletion Kinetics

FAdo induces massive ATP depletion in cancer cells with unique rapid kinetics. In MiaPaCa-2 cells, a 70% drop in cellular ATP levels occurs within 24 h of exposure to 10 μM FAdo [1]. More remarkably, significant ATP depletion is detectable within 1–3 h of exposure across multiple cell lines, with statistical significance achieved at concentrations exceeding 1 μM [1]. This early energy crisis precedes loss of cell viability and cell cycle arrest [1]. Importantly, this rapid ATP depletion is not observed with adenosine or N6-furfuryladenine [1].

Cancer Metabolism Mitochondrial Toxicity Pharmacodynamics

Purine Nucleosidase Inhibition Profile

N6-furfuryladenosine inhibits purine nucleosidase (EC 3.2.2.7) with 53% inhibition at 0.5 mM [1]. In comparative enzyme assays, this inhibition profile is distinct from other N6-substituted adenosines: N6-isopentenyladenosine shows only 28.6–36.7% inhibition at 0.2 mM, while zeatin riboside exhibits 25–32% inhibition at 0.2 mM [1]. Notably, N6-benzyladenosine achieves the same 53% inhibition at 0.5 mM, suggesting that the furfuryl and benzyl substituents confer comparable enzyme binding affinity under these conditions [1].

Enzymology Nucleoside Metabolism Biochemical Assays

Neuroprotection in Diabetic Retinopathy

Oral administration of N6-furfuryladenosine enhances mitochondrial turnover in the diabetic mouse retina (Ins2Akita males), improving clinical correlates and conferring neuroprotection regardless of glycemic status [1]. The compound relaxes mitochondrial hyperfusion, a hallmark of retinal neurodegeneration in human and murine diabetes, thereby restoring homeostatic turnover and bioenergetics [1]. This application is unique among cytokinin nucleosides, as no comparable in vivo neuroprotective data have been reported for analogs such as N6-benzyladenosine or zeatin riboside in diabetic retinopathy models.

Diabetic Retinopathy Mitochondrial Quality Control Neuroprotection

PINK1 Activation Specificity

N6-furfuryladenosine acts as an activator of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitophagy implicated in Parkinson's disease pathogenesis [1]. This activation occurs independently of mitochondrial depolarization, a feature that distinguishes it from canonical PINK1 activators that require mitochondrial damage [1]. While some N6-substituted adenosines (e.g., N6-benzyladenosine) also activate PINK1 in HeLa cells [2], the depolarization-independent mechanism of FAdo may confer distinct cellular effects in contexts of mitochondrial health.

Parkinson's Disease Mitophagy Kinase Activation

Physicochemical Specifications

Commercially available N6-furfuryladenosine is supplied with a minimum purity of ≥98% as verified by HPLC . The compound is a white to beige powder with a molecular weight of 347.33 g/mol . Solubility in DMSO is 2 mg/mL, providing a clear solution for in vitro assays . These specifications ensure batch-to-batch consistency and reliable experimental outcomes, a critical consideration when selecting a compound for mechanistic or translational studies where impurities could confound biological readouts.

Chemical Purity Solubility Procurement

Furfuryladenosine: Key Applications


Cancer ATP Depletion Studies

FAdo is ideally suited for experiments examining rapid ATP depletion and energy crisis as an anticancer mechanism. The compound induces a >70% drop in cellular ATP within 24 h at 10 μM, with detectable depletion occurring within 1–3 h of exposure [1]. This unique rapid kinetics profile, not observed with adenosine or N6-furfuryladenine, makes FAdo a valuable tool for dissecting mitochondrial and metabolic vulnerabilities in cancer cells [1]. Researchers studying metabolic catastrophe or the interplay between ATP depletion and genotoxic stress will find FAdo particularly informative.

Diabetic Retinopathy & Mitochondrial Quality Control

FAdo has demonstrated in vivo efficacy in relaxing mitochondrial hyperfusion and enhancing mitochondrial turnover in the diabetic mouse retina, conferring neuroprotection regardless of glycemic status [2]. This application is unique among cytokinin nucleosides, positioning FAdo as a specialized tool for investigating mitochondrial dynamics, mitophagy, and neuroprotection in metabolic disease contexts. Procurement for diabetic complication research, particularly retinopathy, is strongly supported by this peer-reviewed in vivo evidence.

PINK1 Mitophagy in Parkinson's Research

As an activator of PINK1 that functions independently of mitochondrial depolarization, FAdo is a valuable chemical probe for studying PINK1-mediated mitophagy pathways relevant to Parkinson's disease and other neurodegenerative disorders [3]. The compound's ability to activate PINK1 without requiring prior mitochondrial damage distinguishes it from canonical activators and may offer unique insights into mitochondrial quality control mechanisms [3].

Nucleoside Pharmacology & SAR

FAdo's distinct profile—potent antiproliferative activity versus inactive adenosine and N6-furfuryladenine [1]—makes it an essential reference compound for SAR studies exploring the role of ribose and N6-substitution in cytokinin nucleoside pharmacology. Its differential inhibition of purine nucleosidase (EC 3.2.2.7) compared to N6-isopentenyladenosine and zeatin riboside [4] further supports its utility in enzymology and drug metabolism research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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